molecular formula C17H22O5 B1235653 [(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

Cat. No. B1235653
M. Wt: 306.4 g/mol
InChI Key: ODYJJNFWFYUXSS-WQROVURFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate is a natural product found in Pentanema divaricatum with data available.

Scientific Research Applications

Crystal Structure and Chemical Analysis

  • Crystal Structure Analysis : Research on compounds related to [(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate primarily focuses on crystal structure analysis. This involves studying the molecular structure, which is built up from fused five- and ten-membered rings with various substituents, such as the thiomorpholine group or the methoxyphenylpiperazine group. These studies contribute to a deeper understanding of the molecular conformation and interactions within the crystal structures of these compounds (Benharref et al., 2015), (Moumou et al., 2012).

  • Synthesis and Chemical Properties : These compounds are synthesized from 9α-hydroxyparthenolide, extracted from the chloroform extract of Anvillea radiata. The synthesis process and the resulting molecular structures, like the ten-membered ring adopting an approximate chair–chair conformation and the five-membered ring showing an envelope conformation, are critical for understanding their chemical properties and potential applications (Moumou et al., 2011), (Nasim et al., 2008).

  • Molecular Interactions and Conformation : Studies also focus on the molecular conformation, highlighting the roles of various functional groups and their interactions within the molecules. Intramolecular hydrogen bonds and weak intermolecular interactions like C—H⋯O hydrogen bonds play a significant role in stabilizing these compounds' structures (Moumou et al., 2011), (Moumou et al., 2011).

properties

Product Name

[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

InChI

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15-,17-/m1/s1

InChI Key

ODYJJNFWFYUXSS-WQROVURFSA-N

Isomeric SMILES

C/C/1=C\CC[C@@]2([C@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C

SMILES

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C

synonyms

lipiferolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 2
Reactant of Route 2
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[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 4
[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

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